(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4?,6-;/m0./s1 |
InChI Key |
PKWUOXRBZBQADJ-HUBWGQNGSA-N |
Isomeric SMILES |
C1CN[C@@]2(C1C2)C(=O)O.Cl |
Canonical SMILES |
C1CNC2(C1C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Annulation Reactions
Key Methodology
This approach involves cyclopropanation of pyrrole or cyclopropane precursors to form the bicyclic core, followed by functionalization.
Copper-Catalyzed Cyclopropanation
- Reagents : Copper catalysts (e.g., CuCl), aryl methyl ketones, maleimides.
- Conditions : Oxidative cyclopropanation under inert atmosphere.
- Mechanism :
- Oxidation of maleimide to generate a diradical intermediate.
- Cyclopropanation with aryl methyl ketones to form the bicyclic scaffold.
- Yield : High yields with diastereoselectivity >90% for specific substrates.
| Substrate | Catalyst | Yield | Stereochemical Outcome |
|---|---|---|---|
| Aryl methyl ketones | CuCl | 75–85% | Predominantly trans |
| Pyrrole derivatives | Pd catalyst | 60–70% | Mixture of cis/trans |
Palladium-Catalyzed Cyclopropanation
Cyanide-Mediated Cyclization
Process Overview
This method leverages cyanide nucleophiles to facilitate ring closure, forming the azabicyclo core.
Stepwise Reaction Pathway
Formation of N-Alkanoyl Intermediates :
Hydrolysis to Carboxylic Acid :
| Step | Reagents | Yield | Key Intermediate |
|---|---|---|---|
| Cyanide cyclization | CN⁻, RCOOH | 70–80% | N-Alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
| Hydrolysis | HCl, H₂O | 85–90% | (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride |
One-Step Synthesis
1,3-Dipolar Cycloaddition Approaches
Cyclopropene-Azomethine Ylide Reactions
This method exploits 1,3-dipolar cycloaddition (1,3-DC) to construct the bicyclic core.
Reaction Components
- Dipole : Protonated Ruhemann’s purple (PRP), a stable azomethine ylide.
- Dipolarophile : Cyclopropenes (3-substituted or 3,3-disubstituted).
Procedure
- Reaction Setup : PRP in CH₂Cl₂ at 0–25°C.
- Cycloaddition : Cyclopropene added dropwise, forming bis-spirocyclic adducts.
- Workup : Extraction, distillation, or chromatography.
| Cyclopropene | Yield | Diastereoselectivity | Source |
|---|---|---|---|
| 3-Methyl-3-phenyl | 65% | >90% trans | |
| 1,2-Disubstituted | 50–60% | Moderate selectivity |
Mechanistic Insights
Enantioselective Synthesis and Resolution
Industrial-Scale Production Considerations
Data Tables and Research Findings
Table 1: Comparative Analysis of Preparation Methods
Table 2: Industrial-Scale Reaction Conditions
| Parameter | Cyanide Method | Cyclopropanation |
|---|---|---|
| Temperature | 25–50°C | 0–100°C |
| Pressure | Atmospheric | Up to 10 atm |
| Solvent | CH₂Cl₂ | THF, EtOAc |
Chemical Reactions Analysis
Types of Reactions
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the bicyclic structure can be targeted.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic structure.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula: C₆H₁₀ClNO₂
- Molecular Weight: 163.60 g/mol
- CAS Number: 1212477-19-4
- Structure: The bicyclic structure includes a nitrogen atom within the ring system, which is crucial for its biological interactions.
Medicinal Chemistry
Drug Development:
The compound serves as a scaffold for designing new drugs, particularly in developing antimicrobial and antiviral agents. Its unique structure allows for modifications that can enhance biological activity.
Neuropharmacology:
Research indicates that derivatives of this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Synthetic Organic Chemistry
Building Block for Complex Molecules:
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is utilized in synthesizing more complex organic compounds due to its stable bicyclic structure.
Reagent in Chemical Reactions:
The compound is employed as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions, allowing for the generation of diverse derivatives.
Biological Research
Biological Activity Studies:
Numerous studies have investigated the biological activities of this compound, including its antimicrobial properties. Preliminary results suggest it may exhibit antibacterial and antifungal effects.
Mechanism of Action:
The mechanism involves interaction with specific enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is vital for drug development.
Summary of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride | Potential antibacterial and antifungal | PubChem |
| Derivative A | Antiviral activity against SARS-CoV-2 | Research Study |
| Derivative B | Neuropharmacological effects | Research Study |
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of a derivative of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride against SARS-CoV-2 demonstrated significant inhibition of viral replication at low concentrations (EC50 in the nanomolar range). This indicates that structural modifications can lead to enhanced antiviral efficacy.
Case Study 2: Synthesis and Biological Testing
In another research effort, various derivatives were synthesized and tested for their biological activity against bacterial strains. The results indicated that specific modifications at different positions on the bicyclic structure could significantly enhance or reduce antimicrobial efficacy, emphasizing the importance of structure-activity relationships in drug design.
Mechanism of Action
The mechanism of action of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl
- Structure : Contains a methyl ester at position 2 and dimethyl substituents on the bicyclo ring.
- Application : Intermediate in synthesizing antiviral and antibacterial agents.
- Key Data: CAS: Not explicitly listed, but structurally related to compounds in pharmaceutical patents .
Functional Analogues
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
- Structure : Larger bicyclo[2.2.1]heptane framework, increasing conformational flexibility.
- Application : Explored in peptide backbone modifications for improved metabolic stability.
- Key Data :
Comparative Analysis Table
Biological Activity
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride, with the chemical formula C6H10ClNO2 and CAS number 132806-41-8, is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
| Property | Value |
|---|---|
| Molecular Weight | 163.60 g/mol |
| Chemical Formula | C6H10ClNO2 |
| CAS Number | 132806-41-8 |
| Purity | Varies by supplier |
Biological Activity
Research indicates that (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride exhibits various biological activities, particularly in the realm of antiviral and neuropharmacological effects.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its efficacy against SARS-CoV-2. A related compound demonstrated significant inhibition of viral replication in vitro, showcasing an effective EC50 value of approximately 61.8 nM in human bronchial epithelial cells . This suggests that derivatives of (1S)-2-azabicyclo[3.1.0]hexane may possess similar antiviral properties.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating conditions like ADHD and depression. It is posited that compounds within this class may affect monoamine neurotransmitter levels, potentially influencing mood and cognitive functions .
Case Studies
Several studies have been conducted to evaluate the biological activity of (1S)-2-azabicyclo[3.1.0]hexane derivatives:
- Antiviral Activity Against Coronaviruses :
- Neuropharmacological Applications :
- In Vitro Toxicity Assessments :
Synthesis and Derivatives
The synthesis of (1S)-2-azabicyclo[3.1.0]hexane derivatives has been achieved through various methods, including palladium-catalyzed cyclopropanation reactions that yield high diastereoselectivity . These synthetic routes not only enhance yield but also allow for the exploration of structural modifications that could improve biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
